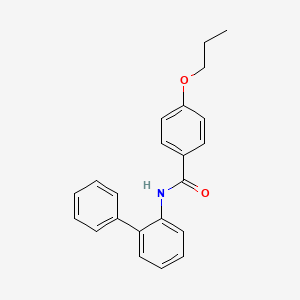

N-2-biphenylyl-4-propoxybenzamide

Description

Properties

IUPAC Name |

N-(2-phenylphenyl)-4-propoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c1-2-16-25-19-14-12-18(13-15-19)22(24)23-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIBYIWCMPCKQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues: N-(2-Nitrophenyl)-4-Bromo-Benzamide (Compound I) and 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

Compound I (N-(2-nitrophenyl)-4-bromo-benzamide) and 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide) are structurally similar to this compound in their benzamide core but differ in substituent groups. Key comparisons include:

Key Findings :

- Substituent Effects: The nitro (-NO₂) and bromo (-Br) groups in Compound I and 4MNB influence molecular packing and stability.

- Steric and Electronic Differences : The biphenylyl and propoxy groups in this compound introduce greater steric bulk and hydrophobicity compared to the nitro/methoxy substituents in 4MNB. This could affect solubility and binding interactions in biological systems.

Pharmacological Implications

- Nitro-Substituted Analogues : Compounds like 4MNB are explored for antimicrobial properties due to nitro group-mediated redox activity .

- Propoxy vs. Methoxy Groups : The longer propoxy chain in this compound may enhance membrane permeability compared to methoxy-containing analogues, though this requires experimental validation.

Q & A

Q. What are the critical physicochemical properties of N-2-biphenylyl-4-propoxybenzamide for experimental design?

Q. What synthetic methodologies are reported for this compound?

Multi-step organic synthesis involving amide coupling (e.g., Schotten-Baumann reaction) and alkoxy group introduction via nucleophilic substitution. Monitor intermediates using HPLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry . Optimize solvent systems (e.g., dichloromethane or THF) for reaction efficiency .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR : Assign aromatic proton signals (δ 6.8–8.2 ppm) and propoxy methylene groups (δ 3.5–4.5 ppm) .

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

- UV-Vis : Identify π→π* transitions in biphenyl systems (λ ~250–300 nm) .

Q. What purification strategies are effective post-synthesis?

Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized under varying solvent conditions?

Conduct Design of Experiments (DoE) to test solvents (polar aprotic vs. non-polar) and catalysts (e.g., DMAP for amidation). Kinetic studies using in-situ IR or LC-MS can identify rate-limiting steps. For example, THF may enhance solubility of intermediates but reduce reaction rates compared to DMF .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- NMR Signal Overlap : Use 2D techniques (COSY, HSQC) to resolve aromatic proton coupling .

- HPLC Co-elution : Optimize gradient elution (e.g., 0.1% TFA in mobile phase) to separate isomers/byproducts .

- Mass Spec Fragmentation : Employ high-resolution MS (HRMS) to distinguish molecular ions from adducts .

Q. How should contradictions in bioactivity data across studies be addressed?

Apply systematic meta-analysis:

- Compare assay conditions (e.g., cell lines, concentration ranges).

- Validate potency via dose-response curves (IC₅₀/EC₅₀) and statistical tests (ANOVA).

- Replicate studies under standardized protocols to isolate variables .

Q. What computational approaches model supramolecular interactions of this compound?

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- DFT Calculations : Analyze electronic properties (HOMO/LUMO) for reactivity predictions .

- Molecular Dynamics : Simulate stability in lipid bilayers for membrane permeability studies .

Q. How do structural modifications influence bioactivity in SAR studies?

- Propoxy Chain Length : Test methyl, ethyl, and butyl analogs to assess steric effects on target binding .

- Biphenyl Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .

- Amide Linkers : Replace with sulfonamide or urea groups to evaluate hydrogen-bonding capacity .

Q. What strategies validate stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.